molecular formula C71H116N14O23 B1222944 Lipopeptidolactone FR901469

Lipopeptidolactone FR901469

Cat. No. B1222944
M. Wt: 1533.8 g/mol
InChI Key: LTLDDYQPSWDOBJ-UNEDFBIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR901469 is a 40-membered macrocyclic cyclodepsipeptide that consists of a 3-hydroxypalmitoyl moiety linked to a peptide sequence of 12 amino acids and cyclised head-to-tail. It is isolated from an unidentified Fungus and exhibits antifungal activity. It has a role as an antifungal agent. It is a cyclodepsipeptide, a member of phenols, a member of pyrrolidines and a macrocycle. It derives from a 3-hydroxypalmitic acid. It is a conjugate base of a FR901469(1+).

Scientific Research Applications

Antifungal Properties

FR901469 is notable for its potent antifungal properties. Studies have demonstrated its effectiveness against fungal pathogens like Candida albicans and Aspergillus fumigatus. FR901469 acts as a 1,3-beta-glucan synthase inhibitor, a crucial enzyme in the fungal cell wall, making it a promising candidate for antifungal therapies (Fujie et al., 2000). Further research has led to the synthesis of analogs of FR901469 with improved antifungal activity and reduced hemolytic potential (Barrett et al., 2001).

Structural Analysis

The structural analysis of FR901469 has provided insights into its molecular composition. It is a water-soluble macrocyclic lipopeptidolactone, and its detailed structure has been determined, including its absolute configurations, through chemical and spectroscopic methods. This understanding aids in the synthetic modification of the compound for enhanced efficacy (Fujie et al., 2001).

Synthetic Modification for Enhanced Efficacy

Synthetic modifications of FR901469 aim to enhance its antifungal efficacy and reduce side effects. Efforts have been made to modify the lipophilic side chains of FR901469 to reduce hemolytic potential and to improve chemical stability and in vivo antifungal efficacy. These modifications have led to the discovery of new analogs with promising profiles for development as antifungal agents (Barrett, 2002).

Application in Biofilm Formation and Bioactivity

Research on lipopeptides like FR901469 extends to understanding their role in biofilm formation and their bioactive properties. These studies explore the diverse functions of lipopeptides, their antimicrobial activities, and their potential in various biomedical applications, including their role in immune therapies and as surfactants (Hamley, 2015).

properties

Product Name

Lipopeptidolactone FR901469

Molecular Formula

C71H116N14O23

Molecular Weight

1533.8 g/mol

IUPAC Name

(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide

InChI

InChI=1S/C71H116N14O23/c1-9-10-11-12-13-14-15-16-17-18-19-21-45-32-52(95)78-55(38(5)86)65(101)75-37(4)61(97)77-47(30-42-23-25-43(90)26-24-42)62(98)80-54(36(2)3)69(105)85-35-44(91)31-48(85)63(99)81-57(40(7)88)67(103)82-58(41(8)89)70(106)84-29-27-49(92)60(84)68(104)83-59(50(93)33-51(73)94)64(100)74-34-53(96)79-56(39(6)87)66(102)76-46(22-20-28-72)71(107)108-45/h23-26,36-41,44-50,54-60,86-93H,9-22,27-35,72H2,1-8H3,(H2,73,94)(H,74,100)(H,75,101)(H,76,102)(H,77,97)(H,78,95)(H,79,96)(H,80,98)(H,81,99)(H,82,103)(H,83,104)/t37-,38-,39-,40-,41-,44-,45-,46+,47+,48+,49+,50-,54+,55-,56-,57-,58+,59+,60+/m1/s1

InChI Key

LTLDDYQPSWDOBJ-UNEDFBIISA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CCCN)[C@@H](C)O)[C@@H](CC(=O)N)O)O)[C@@H](C)O)[C@@H](C)O)O)C(C)C)CC4=CC=C(C=C4)O)C)[C@@H](C)O

Canonical SMILES

CCCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)N3CCC(C3C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)O1)CCCN)C(C)O)C(CC(=O)N)O)O)C(C)O)C(C)O)O)C(C)C)CC4=CC=C(C=C4)O)C)C(C)O

synonyms

FR 901469
FR901469

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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